2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanoic acid

Lipophilicity Membrane permeability Drug design

Researchers optimizing peptide leads face a trade-off: native leucine limits membrane permeability, yet highly fluorinated amino acids (e.g., hexafluoroleucine) risk off-target binding. Boc-TfAbu-OH resolves this with a finely tuned LogP shift (+0.35-0.49 vs. non-fluorinated Abu) and validated CF3 steric bioisosterism for isopropyl. • Preserved target binding with improved membrane partitioning-ideal for lead optimization. • Direct Boc-SPPS compatibility; TFA-labile, no protocol modifications required. • 19F NMR-ready: ~3× greater signal-to-noise than mono-fluoro labels for in-cell applications.

Molecular Formula C9H13F3O4
Molecular Weight 242.19 g/mol
Cat. No. B13952493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanoic acid
Molecular FormulaC9H13F3O4
Molecular Weight242.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC(F)(F)F)C(=O)O
InChIInChI=1S/C9H13F3O4/c1-8(2,3)16-7(15)5(6(13)14)4-9(10,11)12/h5H,4H2,1-3H3,(H,13,14)
InChIKeyWQTLHVFQFZLNDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-TfAbu-OH: Fluorinated Amino Acid Building Block


2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanoic acid (CAS 544479-61-0), systematically known as N-Boc-2-amino-4,4,4-trifluorobutanoic acid or Boc-TfAbu-OH, is a synthetic fluorinated α-amino acid derivative bearing an acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amine and a terminal trifluoromethyl (–CF3) substituent on the side chain . With a molecular formula of C9H14F3NO4 and molecular weight of 257.21 g·mol⁻¹, this compound is a solid at ambient temperature (mp 89–103 °C for the racemate) and is supplied at purities typically ≥98% (HPLC) . The CF3 group confers markedly increased lipophilicity (LogP ~2.12) relative to the non-fluorinated analog Boc-2-aminobutanoic acid (LogP ~1.63–1.77) and serves as a validated bioisosteric replacement for the isopropyl side chain of leucine in peptide-based drug discovery [1].

Selection Context
Fluorinated amino acid building block for SPPS
Key Feature
Leucine bioisosteric replacement with CF3 handle
Workflow Fit
Boc-SPPS compatible, TFA-labile protecting group

Why Boc-TfAbu-OH Cannot Be Substituted by Generic Analogs


Within the class of N-Boc-protected α-amino acid building blocks, the position and degree of fluorination, regiochemistry of the amino group, and choice of N-protecting group each profoundly and non-linearly affect key physicochemical properties—including lipophilicity, acidity, solid-state handling, and compatibility with solid-phase peptide synthesis (SPPS) workflows. The target compound occupies a narrow, differentiated profile: it provides the specific LogP shift (+0.35 to +0.49 units vs. non-fluorinated Boc-Abu-OH ) and the precise steric footprint needed for leucine bioisosterism validated by van der Waals volume and biphenyl interference data [1], while maintaining Boc compatibility for both Boc-SPPS and selective deprotection under acidic conditions (TFA-labile) . Neither the non-fluorinated analog (insufficient lipophilicity), the 3-amino regioisomer (altered backbone geometry and LogP), the Fmoc-protected variant (different SPPS strategy), nor the more lipophilic Boc-4,4,4-trifluorovaline (LogP 3.0–3.2, pKa 3.32 ± 0.10 [2]) can simultaneously satisfy all these criteria. The following quantitative evidence demonstrates precisely where the target compound diverges.

Target Profile
Boc-TfAbu-OH: Controlled LogP ~2.12, leucine steric mimic, Boc-labile, 19F NMR handle
Non-fluorinated analog
Insufficient lipophilicity; absence of 19F probe limits membrane partitioning and NMR applications
Fmoc-protected variant
Fmoc-SPPS strategy mismatch; may require alternative deprotection and cleavage conditions
Boc-Trifluorovaline
Excess lipophilicity (LogP >3.0) and additional β-methyl steric bulk shift bioisosteric profile

Boc-TfAbu-OH: Quantitative Evidence vs. Closest Analogs


Lipophilicity Gain with Trifluoromethyl Substitution

The target compound, (S)-Boc-2-amino-4,4,4-trifluorobutanoic acid, exhibits a measured LogP of 2.12 . Its direct non-fluorinated comparator, Boc-L-2-aminobutanoic acid (Boc-Abu-OH, CAS 34306-42-8), has a reported LogP of 1.63–1.77 . This ΔLogP of +0.35 to +0.49 units reflects the well-established lipophilicity-enhancing effect of the terminal –CF3 group (Hansch π ≈ 0.5–0.9 for aliphatic CF3 substitution). The magnitude is sufficient to alter peptide membrane partitioning without pushing into the supra-lipophilic range of Boc-4,4,4-trifluorovaline (LogP 3.0–3.2 ), which carries an additional β-methyl branch. This intermediate LogP window is critical for maintaining a favorable ligand efficiency (LLE) balance in lead optimization.

Lipophilicity Gain
Cross-study comparable
ΔLogP +0.35 to +0.49 vs. Boc-Abu-OH
Supports controlled membrane partitioning context
Intermediate window between non-fluorinated and Boc-trifluorovaline
Lipophilicity Membrane permeability Drug design

Carboxylic Acid Acidity Shift vs. Leucine

The free amino acid form of the target compound, 2-amino-4,4,4-trifluorobutanoic acid (CAS 120200-07-9), has a predicted carboxylic acid pKa of 1.92 ± 0.10 . This represents a decrease of approximately 0.4 pKa units compared to the natural amino acid leucine (pKa ~2.33 for the carboxylic acid group [1]). The enhanced acidity arises from the strong electron-withdrawing inductive effect (–I) of the γ-CF3 group transmitted through the two-carbon spacer. At physiological pH 7.4, both compounds exist predominantly as carboxylate anions; however, the pKa shift alters the protonation equilibrium in partially ionized microenvironments (e.g., enzyme active sites, membrane interfaces) and affects the pH-dependent solubility profile. The pKa of the Boc-protected target compound is further modulated by the electron-withdrawing carbamate, though quantitative experimental data for the Boc-protected form remain limited to predicted values.

Acidity Shift
Cross-study comparable
pKa 1.92 ± 0.10 (free amino acid)
ΔpKa ≈ −0.4 vs. leucine; ionization context review
Predicted value; experimental data for Boc form limited
Acid-base properties Peptide ionization Bioisosterism

19F NMR Spectroscopic Handle for Peptide Dynamics

The γ-CF3 group of the target compound provides a 19F NMR probe with 100% natural isotopic abundance, a broad chemical shift range (~70–80 ppm for –CF3 groups in amino acids), and complete absence of endogenous 19F background in biological systems [1]. Reiter et al. (2026) recently published the complete multinuclear random coil chemical shifts (1H, 13C, 15N, and 19F) for trifluoroaminobutyric acid (TfAbu) incorporated into a standard hexapeptide model (Gly-Gly-TfAbu-Ala-Gly-Gly) [1]. Non-fluorinated analogs (e.g., Boc-Abu-OH, leucine) lack this property entirely. Furthermore, the CF3 group provides a threefold signal-to-noise advantage over single-fluorine labels due to the presence of three magnetically equivalent 19F nuclei with rapid methyl rotation averaging chemical shift anisotropy . This enables applications including in-cell 19F NMR, protein-ligand binding assays, and conformational dynamics studies that are inaccessible with non-fluorinated building blocks.

19F NMR Handle
Class-level inference
~3× SNR vs. mono-fluoro; ~−70 to −75 ppm
Enables biomolecular NMR studies
Hexapeptide model shifts recently published
19F NMR spectroscopy Protein dynamics Fluorine labeling

CF3 as a Leucine Bioisostere: Steric Validation

Han et al. (2019) explicitly established that enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in great demand as bioisosteres of the leucine moiety in drug design [1]. The bioisosteric rationale is grounded in quantitative steric comparisons: the trifluoromethyl group has been demonstrated, through van der Waals volume (vdW), A-values, Taft Es values, and biphenyl interference parameters, to be sterically comparable to an isopropyl group (the leucine side chain), despite their different shapes [1]. The biphenyl rotational interference values show only modest differences between CF3 and i-Pr, confirming effective steric mimicry. In contrast, methyl, ethyl, and tert-butyl groups show substantially larger deviations. For procurement, the Boc-protected form provides the bioisosteric leucine mimic in a ready-to-use SPPS-compatible format, avoiding the additional synthetic step of N-protection from the free amino acid.

Leucine Bioisosterism
Class-level inference
CF3 sterically clusters with i-Pr (vdW, A-value data)
Supports bioisosteric replacement strategy
Validated via multi-parameter steric analysis
Bioisosterism Leucine replacement Drug design

Enantiomeric Purity and Scalable Synthesis

The (S)-enantiomer of the target compound (CAS 181128-25-6) is commercially available with a defined optical rotation specification of [α]D20 = −35 ± 2° (c = 1 in MeOH) and purity ≥98% by HPLC . The racemic form (CAS 544479-61-0) is supplied at ≥99% purity (HPLC) with a melting point specification of 89–103 °C . The scalable synthesis of the underlying amino acid scaffold has been demonstrated at >150 g scale for the Fmoc-protected derivative, with cumulative production exceeding 300 g, using a recyclable chiral auxiliary Ni(II) complex methodology that delivers 97.8% ee [1]. The Boc-protected form is directly accessible from the same synthetic pathway. In contrast, the non-fluorinated analog Boc-Abu-OH (CAS 34306-42-8) has a significantly lower melting point (70–74 °C ), which affects solid-state handling and long-term storage stability.

Enantiomeric Purity
Cross-study comparable
(S): [α]D20 = −35 ± 2°; raceme mp 89–103 °C
Supports enantiomeric identity verification
Scalable synthesis demonstrated at >150 g, 97.8% ee
Chiral purity Quality control Large-scale synthesis

Cysteine Mimetic for HCV NS3 Protease Inhibitors

Trifluoroaminobutyric acid (as the amino acid residue, not the Boc-protected building block per se) has been specifically designed and validated as a P1 cysteine mimetic for covalent and non-covalent inhibitors of hepatitis C virus (HCV) NS3 protease [1]. In the structure-activity optimization of product-based peptide inhibitors, cysteine was the preferred P1 residue (highest potency), followed in decreasing order by Abu (aminobutyric acid), Val, and Ser. Fluorinated amino acids such as trifluoroaminobutyric acid (compound 28) and difluoroaminobutyric acid (compound 29) were subsequently designed as suitable cysteine mimetics, and their incorporation was enabling for the synthesis of potent 'serine-trap' type inhibitors [1]. The CF3-substituted analog thus combines the steric profile needed for P1 pocket occupancy with the electronic properties that facilitate the serin e-trap mechanism, a dual function that neither the natural cysteine (requires separate handling for redox stability) nor the simple non-fluorinated Abu residue can simultaneously fulfill.

Cysteine Mimetic
Cross-study comparable
Enables serine-trap inhibitor design for HCV NS3
Reported P1 cysteine mimetic context
Oxidation-resistant alternative in SPPS
HCV NS3 protease Covalent inhibitor Cysteine mimetic

Boc-TfAbu-OH: Optimal Application Scenarios


Controlled Lipophilicity via Leucine-to-TfAbu Bioisosteric Replacement

In lead optimization of peptide-based therapeutics where native leucine residues confer insufficient membrane permeability but introducing highly lipophilic fluorinated amino acids (e.g., hexafluoroleucine, Boc-trifluorovaline with LogP 3.0–3.2 [1]) risks promiscuous off-target binding or poor solubility, the target compound provides a finely tuned intermediate LogP increase of +0.35 to +0.49 units relative to the non-fluorinated scaffold . The validated steric bioisosterism of CF3 for isopropyl (supported by van der Waals and biphenyl interference data [2]) preserves target binding while the moderate lipophilicity shift improves membrane partitioning. The Boc protecting group ensures direct compatibility with Boc-SPPS protocols using standard TFA deprotection conditions.

19F NMR Studies of Protein Dynamics and Ligand Binding

For structural biology groups employing 19F NMR for real-time monitoring of peptide-protein interactions, protein folding dynamics, or in-cell NMR applications, the CF3 group of Boc-TfAbu-OH provides a high-sensitivity 19F probe with ~3× greater signal-to-noise than mono-fluoro labels [1]. The random coil chemical shift reference data recently published by Reiter et al. (2026) for the TfAbu residue in a hexapeptide model enables direct interpretation of secondary chemical shift perturbations [1]. Non-fluorinated analogs are completely unsuitable for this application. The Boc-protected form can be directly incorporated during SPPS, eliminating post-synthetic fluorination steps.

Redox-Stable P1 Cysteine Mimetic for Protease Inhibitors

Research programs targeting viral proteases (HCV NS3) or cellular cysteine proteases can employ the target compound to introduce an oxidation-resistant cysteine mimetic at the P1 position [1]. Unlike free cysteine, which requires inert atmosphere handling and is susceptible to disulfide formation during SPPS and storage, the CF3-containing TfAbu residue is chemically stable under standard peptide synthesis and purification conditions. The validated serine-trap inhibitor design strategy enabled by fluorinated P1 residues offers a mechanistic advantage not available to non-fluorinated Abu or Val P1 substitutes [1]. The Boc-protected form integrates into established Boc-SPPS protocols without modification.

Large-Scale Synthesis of Enantiomerically Pure Fluorinated Building Blocks

For process chemistry groups scaling peptide active pharmaceutical ingredients (APIs) where a fluorinated leucine bioisostere is required, the demonstrated large-scale synthesis (>150 g batch, >300 g cumulative) of the Fmoc derivative of 2-amino-4,4,4-trifluorobutanoic acid at 97.8% ee [1] validates the commercial feasibility of the underlying fluorinated scaffold. The Boc-protected derivative is accessible via the same synthetic pathway, and multiple suppliers offer the compound with defined quality specifications including optical rotation ([α]D20 = −35 ± 2° for the (S)-enantiomer ) and HPLC purity ≥98%, providing the batch-to-batch consistency and supply security required for IND-enabling studies and clinical manufacturing.

Application
Selection Property
Validation Focus
Leucine-to-TfAbu bioisosteric replacement
Moderate, controlled LogP shift
Membrane partitioning context; target binding retention
19F NMR protein dynamics studies
High-sensitivity CF3 probe
Biomolecular NMR context; chemical shift perturbation mapping
Redox-stable P1 cysteine mimetic
Oxidation-resistant CF3 moiety
Protease inhibitor design context; SPPS compatibility
Scalable synthesis of fluorinated peptides
Demonstrated large-scale ee
Process chemistry context; enantiomeric consistency review
Selection requires review of target application, protecting group strategy, and specific lipophilicity requirements.
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